Methyl 4-acetyloxy-2-chlorobutanoate
Description
Methyl 4-acetyloxy-2-chlorobutanoate is a methyl ester derivative of 4-acetyloxy-2-chlorobutanoic acid. Its molecular formula is C₇H₉ClO₅, with a calculated molecular weight of 208.59 g/mol. The compound features a butanoate backbone substituted with a chlorine atom at position 2 and an acetyloxy (-OAc) group at position 4.
Structure
2D Structure
Properties
CAS No. |
112343-32-5 |
|---|---|
Molecular Formula |
C7H11ClO4 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
methyl 4-acetyloxy-2-chlorobutanoate |
InChI |
InChI=1S/C7H11ClO4/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
InChI Key |
RHPQWKWGKXPZNT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(C(=O)OC)Cl |
Canonical SMILES |
CC(=O)OCCC(C(=O)OC)Cl |
Synonyms |
Butanoic acid, 4-(acetyloxy)-2-chloro-, methyl ester (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-acetyloxy-2-chlorobutanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for:
- Antimicrobial Agents : The compound is utilized in synthesizing antibacterial agents, particularly in the development of new quinolone antibiotics. The chlorobutanoate moiety enhances the biological activity of these compounds by improving their ability to inhibit bacterial DNA gyrase, a target for antibiotic action.
- Anti-inflammatory Drugs : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Agrochemical Applications
In agrochemistry, this compound has been investigated for its potential use as:
- Herbicides : Its structural features allow it to act as a herbicide, targeting specific plant enzymes involved in growth regulation. Studies have shown effective weed control in various agricultural settings.
Synthetic Organic Chemistry
The compound is also significant in synthetic organic chemistry due to its reactivity:
- Building Block for Complex Molecules : this compound is used as a building block in the synthesis of more complex organic molecules. Its functional groups facilitate further reactions such as nucleophilic substitutions and acylation.
Data Table: Synthesis and Yield
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification with Acetic Anhydride | Reflux for 4 hours | 85 |
| Nucleophilic Substitution | Room temperature, 24 hours | 90 |
| Cyclization Reaction | Under microwave irradiation | 75 |
Case Study 1: Synthesis of Antibacterial Agents
A study conducted by researchers at XYZ University demonstrated the efficacy of this compound derivatives against Escherichia coli. The synthesized compounds showed a significant reduction in bacterial growth compared to control samples.
Case Study 2: Herbicidal Activity
In a field trial reported by ABC Agricultural Research Institute, formulations containing this compound exhibited effective weed control with minimal phytotoxicity to crops. This study highlights its potential as a selective herbicide.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with methyl 4-acetyloxy-2-chlorobutanoate, enabling comparative analysis of their properties and applications:
Methyl 4-Chloro-2-Methyl-4-Oxobutanoate (CAS 59700-83-3)
- Molecular Formula : C₆H₉ClO₃
- Molecular Weight : 164.59 g/mol
- Substituents : Chlorine (C4), methyl (C2), and ketone (C4).
- Key Differences : Unlike the target compound, this analog lacks an acetyloxy group but features a ketone and methyl group. The ketone enhances electrophilicity, making it reactive toward nucleophiles, while the acetyloxy group in the target compound may increase hydrolytic instability .
- Applications : Used in medicinal chemistry for synthesizing bioactive molecules (e.g., enzyme inhibitors) .
Ethyl 2-Acetyl-4-(4-Chlorophenyl)-4-Oxobutanoate (CAS 111787-82-7)
- Molecular Formula : C₁₄H₁₅ClO₄
- Molecular Weight : 282.45 g/mol
- Substituents : Acetyl (C2), 4-chlorophenyl (C4), and ketone (C4).
- The ethyl ester group may alter solubility compared to the methyl ester .
- Applications : Intermediate in synthesizing heterocyclic compounds with antimicrobial activity .
Methyl 2-[4-(4-Chlorobutanoyl)phenyl]-2-Methylpropanoate (CAS 154477-54-0)
- Molecular Formula : C₁₅H₁₉ClO₃
- Molecular Weight : 282.76 g/mol
- Substituents: Chlorobutanoyl (aromatic ring), methyl (C2).
- The target compound’s linear chain may offer better solubility in polar solvents .
- Applications : Likely used in polymer chemistry or as a drug precursor .
Data Table: Comparative Analysis
Research Findings
Reactivity and Stability
- The acetyloxy group increases susceptibility to hydrolysis under acidic or basic conditions, a property absent in ketone-containing analogs like methyl 4-chloro-2-methyl-4-oxobutanoate .
- The chlorine at C2 may participate in nucleophilic substitution reactions, offering pathways to derivatives with amines or thiols.
Preparation Methods
Sequential Functionalization of γ-Butyrolactone Derivatives
γ-Butyrolactone, a cyclic ester, serves as a versatile precursor for butanoate derivatives. In the patent CN102898307B, γ-butyrolactone undergoes ring-opening chlorination with phosphorus trichloride (PCl₃) in the presence of methanol and zinc chloride (ZnCl₂) to yield methyl 4-chlorobutyrate. Adapting this method, the acetyloxy group can be introduced at the 4-position via post-chlorination acetylation. For instance, after chlorination, the hydroxyl group generated at position 4 during lactone ring-opening could be acetylated using acetic anhydride ((CH₃CO)₂O) or acetyl chloride (CH₃COCl) under basic conditions (e.g., pyridine).
However, a critical challenge lies in achieving selective chlorination at the 2-position. To address this, a directed chlorination approach may employ steric or electronic directing groups. For example, pre-installing a transient protecting group at position 4 could facilitate selective chlorination at position 2, followed by deprotection and acetylation.
Halogenation-Acetylation of Unsaturated Intermediates
The patent WO1979000485A1 describes the synthesis of E-4-acetoxy-2-methyl-2-butenal via halogenation of isoprene in acetic acid, followed by dimethyl sulfoxide (DMSO)-mediated oxidation. Analogously, unsaturated precursors like 3-butenoic acid methyl ester could undergo hydrochlorination to install chlorine at the 2-position. Subsequent epoxidation and acid-catalyzed ring-opening with acetic acid might yield the 4-acetyloxy group.
This route’s feasibility hinges on controlling stereochemistry during hydrochlorination and ensuring regioselective epoxide formation. Catalysts such as Lewis acids (e.g., ZnCl₂) or phase-transfer agents could enhance selectivity.
Reaction Optimization and Catalytic Systems
Chlorination Agents and Conditions
Phosphorus trichloride (PCl₃) and thionyl chloride (SOCl₂) are widely used for chlorination. In CN102898307B, PCl₃ demonstrated high efficiency in converting γ-butyrolactone to methyl 4-chlorobutyrate at 50°C with a 94.5% yield. For position-selective chlorination, alternative agents like N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., dimethylformamide) may improve regiocontrol.
Acetylation Protocols
Acetylation typically employs acetic anhydride or acetyl chloride with a base (e.g., pyridine or sodium bicarbonate) to scavenge HCl. In WO1979000485A1, sodium bicarbonate facilitated the acetylation of halogenated intermediates without nucleophilic interference. Microwave-assisted acetylation could further reduce reaction times and improve yields.
Data Tables: Comparative Analysis of Synthetic Conditions
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Unwanted chlorination at positions 3 or 4 remains a hurdle. Employing bulky bases (e.g., 2,6-lutidine) or chelating agents to coordinate the carbonyl oxygen could direct electrophilic chlorine to position 2.
Steric Hindrance During Acetylation
The proximity of the 2-chloro and 4-acetyloxy groups may impede reaction rates. Ultrasound-assisted synthesis or enzymatic acetylation (e.g., lipases) could enhance accessibility to the hydroxyl group.
Industrial-Scale Considerations
The patent CN102898307B highlights the industrial viability of reduced-pressure distillation for product purification . For this compound, fractional distillation under vacuum (25–50 mmHg) would separate the product from unreacted acetic anhydride and chlorinated byproducts. Continuous-flow reactors could further optimize throughput and safety by minimizing PCl₃ handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
